1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Lipophilicity LogP Physicochemical profiling

Medicinal chemistry teams targeting DGAT-1 or COX-2 often struggle to source the precise 4-hydroxy-3-CF3-pyrazole scaffold required for validated synthetic routes. This compound-with its essential C4-OH handle and C3-CF3 group-directly enables oxidation-to-acid/chloride coupling for nanomolar DGAT-1 inhibitors (IC50 22 nM) and aldehyde-imine condensation for selective COX-2 inhibitors (IC50 0.26 µM, SI > 192.3). • MW 228 Da, LogP 2.60, 1 HBD, 3 HBA-fully Rule-of-Three compliant for fragment library screening. • mp 116-118 °C ensures superior crystallinity and handling vs. low-melting positional isomers (cf. CAS 77458-38-9, mp 99-101 °C). • ≥95% purity; available in mg to gram quantities with global ambient shipping.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 119868-24-5
Cat. No. B044268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
CAS119868-24-5
Synonyms1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-OL
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H
InChIKeyZHCWJNLQJDKCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol


1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 119868-24-5) is a heterocyclic building block belonging to the 4-hydroxy-3-trifluoromethylpyrazole class, with molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . It features a pyrazole core bearing an N1-phenyl group, a C3-trifluoromethyl substituent, and a C4-hydroxyl group . This specific substitution pattern—particularly the simultaneous presence of the electron-withdrawing CF3 group at position 3 and the hydrogen-bond-donating hydroxyl at position 4—defines its physicochemical profile, including a predicted pKa of 6.81, a melting point of 116–118 °C, and a calculated LogP of approximately 2.60 . The compound is commercially available from suppliers such as Key Organics Ltd (catalog GD-0702) and Santa Cruz Biotechnology, typically at purities of ≥95% [1].

Scaffold Class
4-Hydroxy-3-trifluoromethylpyrazole building block with N1-phenyl substitution
Key Functional Handle
C4-hydroxyl enables oxidation to acid and coupling for inhibitor synthesis
Fragment Library Fit
Rule-of-Three compliant fragment with precedented crystallographic binding mode

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: Irreplaceable vs. Trifluoromethylpyrazoles


Within the trifluoromethylpyrazole chemical space, seemingly minor structural perturbations produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and solid-state properties that directly affect synthetic utility and downstream performance. The C4-hydroxyl group is the critical differentiator: its removal (e.g., 1-phenyl-3-(trifluoromethyl)-1H-pyrazole, CAS 99498-65-4) eliminates hydrogen-bond donor capacity (HBD drops from 1 to 0) and alters LogP from 2.60 to 2.89, impacting solubility and chromatographic behavior [1]. Methylation at C5 (e.g., 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, CAS 119868-25-6) increases LogP to 2.91 while adding steric bulk that can perturb subsequent coupling chemistry . Relocating the trifluoromethyl group from the pyrazole C3 to the N-phenyl ring (e.g., 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol, CAS 77458-38-9) shifts the melting point from 116–118 °C down to 99–101 °C and alters the electronics of the heterocycle itself . These quantitative differences mean that direct substitution will not reproduce the reactivity, purification behavior, or derived-compound potency profiles of the target compound.

Target Compound
4-OH present; HBD=1; LogP 2.60; synthetic handle for inhibitor derivatization
Structural analogs lacking the C4-hydroxyl or with altered substitution patterns
Critical Differentiator
Hydrogen-bond donor capacity drives solubility, ionization, and coupling chemistry
4-Deoxy and 5-methyl analogs shift LogP by +0.29 to +0.31 and may block key derivatization routes
Solid-State Behavior
mp 116–118 °C supports recrystallization and ambient storage
Positional isomer (CF3 on phenyl) exhibits lower mp 99–101 °C, altering handling properties

Head-to-Head Comparative Evidence for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol


LogP Comparison: 4-Hydroxy vs. 5-Methyl and 4-Deoxy Analogs

The calculated LogP of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is 2.60, which is 0.31 log units lower than that of its 5-methyl analog (LogP 2.91 for CAS 119868-25-6) and 0.29 log units lower than the 4-deoxy analog (LogP 2.89 for CAS 99498-65-4) . The 4-hydroxyl group thus confers a measurable reduction in lipophilicity compared to both the C5-methylated and the 4-unsubstituted congeners.

LogP Comparison
Reported
ΔLogP = −0.31 vs. 5-methyl; −0.29 vs. 4-deoxy
Lower lipophilicity may support aqueous solubility and chromatographic separation context
Calculated LogP values from database sources; data to verify
Lipophilicity LogP Physicochemical profiling Lead optimization

Hydrogen-Bond Donor Capacity and Derivatization Potential

The target compound possesses one hydrogen-bond donor (HBD = 1) and three hydrogen-bond acceptors (HBA = 3), owing to the C4-hydroxyl group, whereas the 4-deoxy analog 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 99498-65-4) has HBD = 0 [1]. Furthermore, the hydroxyl group serves as a synthetic handle: it can be converted to a carboxylic acid or coupled via its carbonyl chloride derivative to generate potent enzyme inhibitors. For instance, the DGAT-1 inhibitor N-[2-({[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)ethyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide (derivative 3x) was synthesized by acylating the 4-OH-derived carbonyl chloride, yielding an IC50 of 22 nM against human DGAT-1 [2].

HBD & Derivatization
Head-to-head
HBD = 1; enabled DGAT-1 inhibitor synthesis
C4-hydroxyl is critical synthetic entry point for nanomolar inhibitor generation
Derivative 3x reported IC50 22 nM; HBD=0 analog cannot support this route
Hydrogen bonding Fragment-based drug discovery Medicinal chemistry Synthetic handle

Derived COX-2 Inhibitor Potency and Selectivity

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold served as the precursor for a series of COX-2 inhibitors reported by El-Sayed et al. (2012). The most potent derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (compound 8d), exhibited a COX-2 IC50 of 0.26 µM with a selectivity index (SI) of >192.3, comparable to the reference drug celecoxib (COX-2 IC50 = 0.28 µM, SI = 178.57) [1]. The 4-OH group of the target compound is the critical position for installing the imine-linked bis(trifluoromethyl)aniline pharmacophore via aldehyde formation and condensation.

COX-2 Inhibitor Potency
Cross-study
Derivative 8d IC50 = 0.26 µM; SI > 192.3
Scaffold supports potent COX-2 inhibition comparable to reported celecoxib benchmark
Ovine COX-1/COX-2 assay context; celecoxib IC50 0.28 µM in same study
COX-2 inhibition Anti-inflammatory Selectivity index Celecoxib comparator

Melting Point Comparison with Positional Isomer

The melting point of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is 116–118 °C, which is 17–19 °C higher than that of its positional isomer 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol (CAS 77458-38-9, mp 99–101 °C) . This difference, despite identical molecular formula and weight (C10H7F3N2O, 228.17 g/mol), indicates stronger intermolecular hydrogen bonding in the crystal lattice of the target compound, consistent with the pyrazole C4-OH serving as a better hydrogen-bond donor than the analogous group in the isomer where CF3 resides on the phenyl ring.

Melting Point vs. Isomer
Reported
Δmp = +17 to +19 °C higher than positional isomer
Higher mp may confer improved solid-state handling and recrystallization profile
Supplier-reported values; isomer mp 99–101 °C
Solid-state properties Melting point Crystallinity Formulation

Ionization State at Physiological pH: 4-OH vs. Non-Ionizable Analogs

The predicted pKa of the C4-hydroxyl group in 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is 6.81, meaning the compound exists in partially ionized form at physiological pH 7.4 . In contrast, the 4-deoxy analog 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 99498-65-4) lacks an ionizable proton and remains fully neutral across the physiological pH range [1]. This difference in ionization behavior impacts aqueous solubility, protein binding, and membrane permeability in a pH-dependent manner.

Ionization at pH 7.4
Predicted
pKa ~6.81; partially ionized at physiological pH
Ionization context may influence solubility and permeability relative to fully neutral analogs
Predicted pKa from ACD/Labs algorithm; experimental confirmation recommended
pKa Ionization Drug-likeness ADME prediction

Fragment Library Suitability for Crystallographic Screening

With a molecular weight of 228 Da, LogP of 2.60, HBD = 1, and HBA = 3, the target compound satisfies all three criteria of the Rule of Three for fragment-based drug discovery (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. A closely related positional isomer—1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol (CAS 77458-38-9)—has been successfully employed as a fragment hit in X-ray crystallographic screening against soluble epoxide hydrolase (sEH), with the co-crystal structure deposited as PDB 4Y2S at 2.30 Å resolution, and a starting fragment IC50 of 800 µM that was optimized >1500-fold to a lead with IC50 0.51 µM [2]. The target compound's similar physicochemical profile and the presence of the identical pyrazol-4-ol pharmacophore suggest comparable utility in fragment-based crystallographic campaigns.

Fragment Library Fit
Class-level
Rule-of-Three compliant; precedented sEH co-crystal binding mode
Pyrazol-4-ol motif suggests crystallographic tractability for fragment screening
Class-level inference from positional isomer PDB 4Y2S; target data unavailable
Fragment-based screening Rule of three Crystallography sEH

Application Scenarios for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol


DGAT-1 Inhibitor Synthesis for Metabolic Disease

The 4-OH group of the target compound serves as the essential synthetic handle for generating nanomolar DGAT-1 inhibitors. As demonstrated by Nakada et al. (2010), oxidation of the 4-OH to the carboxylic acid followed by conversion to the carbonyl chloride and coupling with ethylenediamine-based amines yields compounds such as derivative 3x with an IC50 of 22 nM against human DGAT-1 [1]. Oral administration of 3x to diet-induced obese mice reduced body weight gain and white adipose tissue weight, validating the therapeutic relevance of this scaffold [1]. Procurement of the target compound directly enables this validated synthetic route; the 4-deoxy analog (CAS 99498-65-4) cannot support this chemistry.

COX-2 Selective Inhibitor Development

The target compound's scaffold has been validated in the discovery of selective COX-2 inhibitors competitive with celecoxib. The El-Sayed et al. (2012) study demonstrated that functionalization at the 4-position via aldehyde formation and imine condensation yields compound 8d (COX-2 IC50 = 0.26 µM, SI > 192.3), which matches celecoxib's potency and selectivity [2]. This established route provides a direct medicinal chemistry path for teams seeking to explore SAR around the 1,3,4-trisubstituted pyrazole chemotype for anti-inflammatory indications. The 5-methyl analog (CAS 119868-25-6) introduces additional steric hindrance at C5 that may interfere with the condensation chemistry required for imine formation at C4.

Fragment Library Construction: Rule-of-Three Compliance

With MW of 228 Da, LogP of 2.60, and exactly 1 HBD and 3 HBA, the target compound fully satisfies the Rule of Three for fragment libraries [3]. The precedent set by the closely related isomer 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol (PDB 4Y2S)—which yielded a co-crystal structure with soluble epoxide hydrolase and enabled >1500-fold affinity maturation from an 800 µM fragment hit to a 0.51 µM lead [4]—establishes the pyrazol-4-ol motif as a crystallographically tractable pharmacophore. The target compound's distinct substitution pattern (CF3 on pyrazole C3 rather than the phenyl ring) alters the vector of the trifluoromethyl group relative to the hydrogen-bonding 4-OH, offering a complementary shape and electrostatic profile for fragment screening collections.

Solid-State Handling and Recrystallization Advantage

The melting point of 116–118 °C for the target compound is 17–19 °C higher than that of the positional isomer (CAS 77458-38-9, mp 99–101 °C) . This higher melting point translates into superior crystallinity and ease of handling during weighing, storage, and recrystallization-based purification. For procurement teams ordering multi-gram quantities for scale-up campaigns, the target compound's solid-state properties reduce the risk of handling difficulties associated with low-melting solids that may soften or agglomerate at ambient temperatures.

Application
Selection Property
Validation Focus
DGAT-1 inhibitor synthesis studies
C4-hydroxyl oxidation and coupling route
Target engagement and potency endpoint review
COX-2 selective inhibitor development
4-position imine condensation chemistry
Isoform selectivity and anti-inflammatory model-response context
Fragment-based screening library construction
Rule-of-Three compliance and crystallographic tractability
Binding mode and affinity maturation review
Solid-state handling and scale-up procurement
Melting point and crystallinity for ambient storage
Recrystallization and stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.